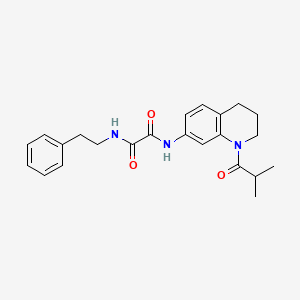

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

説明

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and an oxalamide linker connecting the 7-position of the tetrahydroquinoline to a phenethyl group. The isobutyryl moiety enhances steric bulk and metabolic stability, while the oxalamide linker provides hydrogen-bonding capacity, which may influence binding affinity and solubility.

特性

IUPAC Name |

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-16(2)23(29)26-14-6-9-18-10-11-19(15-20(18)26)25-22(28)21(27)24-13-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15-16H,6,9,12-14H2,1-2H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVIHEZAOSEBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure integrating a tetrahydroquinoline moiety with an oxalamide linkage. Its molecular formula is , and it has a molecular weight of approximately 380.4 g/mol. The presence of functional groups such as isobutyryl and phenethyl enhances its potential pharmacological effects.

Biological Activity

Preliminary studies indicate that N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide exhibits significant biological activity across several domains:

- Antimicrobial Activity : Compounds with tetrahydroquinoline structures are often associated with antimicrobial properties. This compound may inhibit the growth of various bacterial strains.

- Antitumor Activity : The structural characteristics suggest potential anticancer effects. Tetrahydroquinoline derivatives have been linked to the inhibition of cancer cell proliferation.

- Enzyme Inhibition : Initial evaluations indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting glucose uptake and insulin secretion .

The mechanism by which N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets such as:

- Receptors : The compound may bind to specific receptors involved in signaling pathways that regulate cell growth and metabolism.

- Enzymes : It may modulate the activity of enzymes critical for cellular functions, contributing to its observed pharmacological effects .

Synthesis Methods

The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide typically involves multi-step organic reactions. Common methods include:

- Formation of Tetrahydroquinoline Derivative : Starting with appropriate precursors to create the tetrahydroquinoline core.

- Oxalamide Linkage Formation : Reacting the tetrahydroquinoline derivative with oxalic acid or its derivatives to form the oxalamide structure.

- Final Modifications : Introducing phenethyl or other substituents to enhance biological activity and solubility.

These synthetic routes require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential efficacy of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide:

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methylbenzyl)oxalamide

Structural Differences :

- N2 Substituent : The phenethyl group in the target compound is replaced with a 4-methylbenzyl group in this analog .

- Impact on Properties :

- The 4-methylbenzyl group introduces a planar aromatic ring with a methyl substituent, increasing lipophilicity (estimated LogP increase of ~0.5–1.0 compared to phenethyl).

- Steric hindrance from the methyl group may reduce binding flexibility in confined active sites.

4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Structural Differences :

- Linker : The oxalamide linker in the target compound is replaced with a benzamide group in this analog, reducing hydrogen-bonding capacity .

- N2 Substituent : A 4-(tert-butyl)benzoyl group replaces the phenethyl chain.

Toxicity and Handling

- Target Compound: No explicit toxicity data is available. However, structural analogs like the benzamide derivative () exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .

- 4-Methylbenzyl Analog: Likely shares similar hazards due to the isobutyryl-tetrahydroquinoline core, but the 4-methylbenzyl group may enhance dermal absorption risks.

| Hazard Type | Target Compound | Benzamide Analog |

|---|---|---|

| Acute Toxicity (Oral) | Unknown | H302 (Category 4) |

| Skin Irritation | Unknown | H315 (Category 2) |

| Respiratory Irritation | Unknown | H335 (Category 3) |

Pharmacokinetic Implications

- Target Compound : The phenethyl group’s flexibility may improve membrane permeability compared to rigid 4-methylbenzyl or bulky tert-butyl analogs.

- Oxalamide vs. Benzamide : The oxalamide linker’s dual hydrogen-bonding capacity could enhance target engagement but reduce metabolic stability compared to the benzamide analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。